1,4-Dioxadispiro[4.1.4.3]tetradecan-12-one
Description
Properties
IUPAC Name |
8,11-dioxadispiro[4.1.47.35]tetradecan-14-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c13-10-3-6-12(14-7-8-15-12)9-11(10)4-1-2-5-11/h1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVBWTJJCQVBIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3(CCC2=O)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxadispiro[4.1.4.3]tetradecan-12-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Additionally, purification techniques like distillation or recrystallization would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxadispiro[4.1.4.3]tetradecan-12-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Chemistry
In organic chemistry, 1,4-Dioxadispiro[4.1.4.3]tetradecan-12-one serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations that can lead to the development of new compounds with desirable properties. Researchers have utilized this compound to explore reaction mechanisms and the formation of radical intermediates, which are crucial for understanding chemical reactivity .
Materials Science
The compound has shown promise in materials science, particularly in the development of nanocrystalline materials. Studies indicate that nanocrystals derived from this compound exhibit exceptional photostability and longer triplet lifetimes compared to other organic materials . This property is particularly advantageous for applications in optoelectronics and photonic devices.
| Property | Value |
|---|---|
| Triplet Lifetime | Up to 1050 ns |
| Photostability | High under UV irradiation |
| Crystal Size | Approximately 232 nm |
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been investigated for their biological activities. Research has indicated potential applications as antimicrobial agents and in drug delivery systems due to their ability to form stable complexes with various biomolecules . The exploration of these derivatives continues to be an active area of research, with ongoing studies aimed at understanding their pharmacological profiles.
Case Study 1: Photostability in Nanocrystalline Forms
A study focused on the photostability of nanocrystalline suspensions derived from this compound highlighted its application in developing stable materials for solar energy conversion technologies. The results demonstrated that these nanocrystals maintained their structural integrity under prolonged UV exposure, suggesting their potential use in photovoltaic devices .
Case Study 2: Antimicrobial Activity
Another research effort evaluated the antimicrobial properties of synthesized derivatives of this compound against various bacterial strains. The findings indicated effective inhibition rates comparable to standard antibiotics, positioning these compounds as potential candidates for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of 1,4-Dioxadispiro[4.1.4.3]tetradecan-12-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Comparative Analysis of Spirocyclic Dioxa Compounds
Key Structural Differences and Implications
Spiro Configuration: The target compound’s [4.1.4.3] system likely imposes moderate ring strain compared to [4.1.5.2] () or [4.0.56.45] (). Smaller rings may increase strain, affecting reactivity and stability.
Chirality :
- The (R)-enantiomer in highlights the role of stereochemistry in biological activity. Chiral spiro compounds may exhibit enantioselective interactions, relevant in drug design .
Biological Activity: Aculeatins (), though structurally distinct (1,7-dioxa system), demonstrate that spirocyclic frameworks can exhibit antiprotozoal and cytotoxic activities.
Physical and Chemical Properties
- Molecular Weight : The target compound (assumed C13H20O3) shares similar molecular weights with and analogs (~224 g/mol), implying comparable solubility and diffusion characteristics.
Biological Activity
1,4-Dioxadispiro[4.1.4.3]tetradecan-12-one is a unique compound characterized by its spirocyclic structure, which contributes to its distinct chemical and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H18O3
- Molecular Weight : 210.27 g/mol
- CAS Number : 1702552-21-3
The spirocyclic nature of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors within biological systems. The compound's unique structure enables it to fit into binding sites that may inhibit or modulate enzymatic activity or receptor interactions.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest the compound has potential antimicrobial properties against various pathogens.
- Anticancer Properties : Investigations into its anticancer effects show promise in inhibiting tumor growth in vitro.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its therapeutic potential.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential for development as an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro experiments demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability of breast cancer cell lines (MCF-7). The compound induced apoptosis as evidenced by increased levels of cleaved caspase-3.
Research Findings
Recent investigations have focused on the synthesis and characterization of this compound, along with its biological evaluations:
- Synthesis : The compound is synthesized through the cyclization of appropriate diols and ketones under acidic conditions, yielding high purity suitable for biological testing.
- Biological Evaluations : Various assays have been employed to assess the compound's efficacy against microbial strains and cancer cell lines, indicating promising results that warrant further exploration.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,4-Dioxadispiro[4.1.4.3]tetradecan-12-one, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves selective deketalization of precursor compounds (e.g., 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane) in acidic media. To optimize yield and purity, factorial design experiments should be employed to test variables such as acid concentration, temperature, and reaction time. For example, a 2³ factorial design could identify interactions between variables and refine conditions . Characterization via IR and ¹H NMR spectroscopy is critical to confirm structural integrity and monitor byproduct formation .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700–1750 cm⁻¹) and ether (C-O-C) bands (~1100–1250 cm⁻¹).
- ¹H NMR : Analyze spirocyclic proton environments (e.g., deshielded protons near the ketone group) and coupling patterns to confirm stereochemistry.
- Mass spectrometry (MS) : Confirm molecular weight (e.g., 211.26 g/mol via high-resolution MS) and fragmentation patterns .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow guidelines from safety data sheets (SDS), including:
- Exposure control : Use fume hoods, nitrile gloves, and lab coats.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
- Emergency measures : For spills, neutralize acidic residues with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can theoretical frameworks guide the design of experiments for studying this compound’s reactivity?
- Methodological Answer : Link research to conceptual frameworks such as Baldwin’s rules for ring-forming reactions or frontier molecular orbital (FMO) theory to predict regioselectivity in spirocyclic systems. For example, computational modeling (DFT calculations) can predict transition states and optimize synthetic pathways . Experimental validation should compare computational predictions with observed reaction outcomes (e.g., yields, stereoselectivity) .
Q. What strategies resolve contradictions in reported spectroscopic or synthetic data for this compound?
- Methodological Answer :
- Data triangulation : Cross-reference NMR, IR, and MS data across studies to identify systematic errors (e.g., solvent effects in NMR).
- Reproducibility checks : Replicate synthetic protocols with controlled variables (e.g., reagent purity, solvent grade).
- Meta-analysis : Use bibliometric tools to assess methodological trends and identify outliers in published datasets .
Q. How can this compound be applied in the synthesis of complex macrocycles or natural products?
- Methodological Answer : Its spirocyclic scaffold serves as a rigid template for macrocycle assembly. For example:
- Stepwise coupling : React with diamine/diol monomers under Mitsunobu or click chemistry conditions.
- Catalytic strategies : Use palladium-catalyzed cross-coupling to functionalize the ketone group for downstream derivatization .
- Case study : The compound was used in a 12-step synthesis of Bifidenone, a tubulin inhibitor, highlighting its utility in accessing bioactive scaffolds .
Q. What experimental designs are suitable for evaluating the compound’s stability under varying conditions?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to stressors (heat, light, humidity) and monitor degradation via HPLC or TGA.
- Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions.
- pH-dependent stability : Test solubility and decomposition rates in buffered solutions (pH 1–13) to identify labile functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
